molecular formula C11H15N3O3 B1626957 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 925199-99-1

1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1626957
CAS No.: 925199-99-1
M. Wt: 237.25 g/mol
InChI Key: WZWUUBWUAYZWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the formation of the pyrrolidine ring. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various catalysts. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-5-methyl-1H-pyrazol-3-yl)ethanone
  • 1-ethyl-5-methyl-1H-pyrazol-3-amine

Uniqueness

1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of a pyrazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-3-14-7(2)4-9(12-14)13-6-8(11(16)17)5-10(13)15/h4,8H,3,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWUUBWUAYZWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N2CC(CC2=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586326
Record name 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925199-99-1
Record name 1-(1-Ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.